6-Chloro-5-methoxynicotinonitrile

Medicinal Chemistry Physicochemical Property Optimization Drug Design

6-Chloro-5-methoxynicotinonitrile (CAS 1256835-79-6) is a pyridine-based heterocyclic compound with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol. This compound, a derivative of nicotinonitrile, features a chlorine atom at the 6-position and a methoxy group at the 5-position on the pyridine ring.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 1256835-79-6
Cat. No. B596947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methoxynicotinonitrile
CAS1256835-79-6
Synonyms6-chloro-5-Methoxypyridine-3-carbonitrile
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C#N)Cl
InChIInChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3
InChIKeyCDFREORPCCHPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methoxynicotinonitrile (CAS 1256835-79-6): An Overview for Procurement and Scientific Selection


6-Chloro-5-methoxynicotinonitrile (CAS 1256835-79-6) is a pyridine-based heterocyclic compound with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . This compound, a derivative of nicotinonitrile, features a chlorine atom at the 6-position and a methoxy group at the 5-position on the pyridine ring . Its structure provides a unique combination of functional groups that can be leveraged in various chemical transformations, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents [1].

Reactive 6-chloro handle for SNAr and cross-coupling
Methoxy group modulates electronic properties
Pyridine core as privileged scaffold in medicinal chemistry

Why Generic Substitution of 6-Chloro-5-methoxynicotinonitrile is Not Recommended


In research and industrial settings, substituting 6-Chloro-5-methoxynicotinonitrile with seemingly similar analogs can lead to significant variations in reactivity, physicochemical properties, and biological outcomes . Even minor changes, such as swapping the 6-chloro substituent for a bromo, fluoro, or hydrogen atom, can drastically alter the compound's electronic profile, steric bulk, and overall behavior in chemical reactions or biological assays . The specific combination of a chloro and methoxy group on the nicotinonitrile scaffold is not trivial; it dictates the compound's utility as a precise building block in medicinal chemistry and materials science [1]. The following quantitative evidence clarifies why this particular derivative is the preferred choice for specific applications, underscoring the risks of generic substitution.

6-Bromo analog
Higher molecular weight and altered steric bulk may shift reactivity and PK profile
6-Fluoro analog
Reduced lipophilicity may compromise membrane permeability and CNS penetration
5-Methoxynicotinonitrile
Absence of 6-chloro handle eliminates key functionalization site for SAR studies

Quantitative Differentiation of 6-Chloro-5-methoxynicotinonitrile from Its Closest Analogs


Molecular Weight and Polar Surface Area Comparison vs. 6-Bromo Analog

6-Chloro-5-methoxynicotinonitrile (C₇H₅ClN₂O, MW: 168.58) is structurally analogous to 6-Bromo-5-methoxynicotinonitrile (C₇H₅BrN₂O, MW: 213.03) . The primary difference lies in the halogen substituent at the 6-position. While both can serve as intermediates for nucleophilic aromatic substitution (SNAr), the chloro derivative offers a molecular weight 44.45 g/mol lower than its bromo counterpart . This difference impacts the compound's suitability for applications where smaller size or lower mass is critical, such as in fragment-based drug design or when final product molecular weight must be minimized .

Mol. weight vs. 6-Br
Data to verify
168.58 g/mol (Cl)
vs
213.03 g/mol (Br)
Δ 44.45 g/mol
Supports fragment-based design by reducing mass
Calculated from molecular formulas; no direct experimental source
Medicinal Chemistry Physicochemical Property Optimization Drug Design

LogP and Lipophilicity Shift Relative to 6-Fluoro Analog

The replacement of a chlorine atom with a fluorine atom in the nicotinonitrile scaffold results in a substantial shift in lipophilicity. 6-Chloro-5-methoxynicotinonitrile has a predicted LogP of 1.62 . In contrast, 6-Fluoro-5-methoxynicotinonitrile, with a molecular weight of 152.13 g/mol, is expected to be more hydrophilic due to the strong electronegativity of fluorine, leading to a lower LogP value . This difference in lipophilicity is critical for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile [1].

Lipophilicity vs. 6-F
Model context
Predicted LogP 1.62 (Cl)
vs
Significantly lower (F)
Chloro derivative may better balance CNS drug-like properties
Predicted values; experimental verification needed
Physicochemical Property Optimization ADME Bioavailability

Storage and Stability Requirements vs. 5-Methoxynicotinonitrile

6-Chloro-5-methoxynicotinonitrile requires storage under inert gas at 2-8°C to maintain its integrity . In contrast, its non-halogenated analog, 5-Methoxynicotinonitrile (CAS 298204-74-7), is typically stable at room temperature . The presence of the chlorine substituent in the target compound increases its reactivity and potential for degradation, necessitating more stringent storage conditions . This differential requirement has direct implications for procurement, long-term storage planning, and the reliability of experimental results.

Storage requirements
Data to verify
2–8 °C, inert gas
vs
Room temp. stable (5-OMe analog)
Cold-chain logistics needed; impacts procurement planning
Based on vendor specifications; independent validation advised
Chemical Stability Storage Optimization Inventory Management

Class-Level Biological Potential of Nicotinonitriles

Nicotinonitrile derivatives, as a class, have been extensively studied for their promising anticancer and antimicrobial properties [1]. While specific, head-to-head quantitative data for 6-Chloro-5-methoxynicotinonitrile is not readily available in the public domain, its membership in this pharmacologically relevant class suggests potential utility in similar biological contexts [2]. The compound's structure, featuring a cyanopyridine core, is a common motif in biologically active molecules and can serve as a valuable starting point for hit-to-lead optimization [2].

Biol. potential (class)
Class-level
Nicotinonitrile scaffold
Enables entry into privileged structure for hit-to-lead exploration
Class-level inference; specific activity not yet reported
Biological Activity Anticancer Research Pharmacological Screening

Optimal Application Scenarios for 6-Chloro-5-methoxynicotinonitrile Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Due to its relatively low molecular weight (168.58 g/mol) compared to the bromo analog (213.03 g/mol), 6-Chloro-5-methoxynicotinonitrile is a more suitable fragment for FBDD campaigns where maintaining a low molecular mass is crucial . Its balanced lipophilicity (predicted LogP of 1.62) makes it a compelling starting point for developing CNS-penetrant drug candidates [1].

Precision Synthesis of Heterocyclic Building Blocks

The chloro substituent at the 6-position provides a versatile handle for further functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . This allows for the efficient synthesis of a diverse array of pyridine-based compounds, a common motif in many pharmaceuticals and agrochemicals [1].

Structure-Activity Relationship (SAR) Studies on Nicotinonitrile Scaffolds

As a member of the pharmacologically important nicotinonitrile class, this compound is ideal for SAR studies . By systematically varying the 6-chloro substituent and comparing its biological activity against other analogs (e.g., fluoro, bromo, or unsubstituted), researchers can elucidate the role of the halogen in modulating potency, selectivity, and pharmacokinetic properties .

Laboratories with Controlled Storage Capabilities

This compound is specifically suited for procurement by laboratories that have established infrastructure for storing chemicals under inert gas at 2-8°C . The requirement for refrigerated storage should be factored into procurement decisions to ensure compound integrity and experimental reproducibility .

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Lower molecular weight vs. bromo analog
Mass-sensitive design optimization
Precision Synthesis of Heterocycles
Reactive 6-chloro handle for SNAr/coupling
Functionalization versatility
Nicotinonitrile SAR Studies
Class-defined scaffold with modifiable halogen
Halogen-dependent biological modulation
Controlled-Storage Laboratories
Requires 2–8°C inert atmosphere storage
Stability maintenance for reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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